molecular formula C14H22ClNO B8796124 Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride CAS No. 79054-96-9

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride

Katalognummer: B8796124
CAS-Nummer: 79054-96-9
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: NRHUDETYKUBQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO. It is a derivative of phenol and piperidine, and it is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride typically involves the reaction of 3-(1-propyl-3-piperidinyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenol or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can be compared with other similar compounds, such as:

    Phenol, 3-(1-propyl-3-piperidinyl)-, hydrobromide: Similar structure but different counterion, which may affect its solubility and reactivity.

    Phenol, 3-(1-propyl-3-piperidinyl)-, acetate: Different functional group, leading to variations in chemical properties and applications.

    Phenol, 3-(1-propyl-3-piperidinyl)-, benzoate: Another derivative with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79054-96-9

Molekularformel

C14H22ClNO

Molekulargewicht

255.78 g/mol

IUPAC-Name

3-(1-propylpiperidin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H

InChI-Schlüssel

NRHUDETYKUBQJT-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.